molecular formula C22H25N3O3S2 B2446606 N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850910-81-5

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2446606
CAS No.: 850910-81-5
M. Wt: 443.58
InChI Key: OSSZXFGTUBPBKC-FCQUAONHSA-N
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Description

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Biological Activity

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety, which is known for its biological activity. The sulfonamide group contributes to its pharmacological properties, while the piperidine ring enhances its interaction with biological targets.

Research indicates that compounds with a benzothiazole backbone often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Benzothiazoles are known to inhibit bacterial growth by interfering with DNA replication and protein synthesis.
  • Anticancer Properties : Several studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.
  • Neuroprotective Effects : Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectionProtection against oxidative stress

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 10 µg/mL.
  • Anticancer Research :
    • In vitro studies demonstrated that this compound could reduce cell viability in various cancer cell lines (e.g., MCF-7 and HeLa) by more than 50% at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Effects :
    • A recent investigation into neuroprotective properties showed that treatment with the compound significantly decreased cell death in neuronal cultures exposed to glutamate-induced toxicity. The protective effect was attributed to the modulation of reactive oxygen species (ROS) levels.

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-25-19-8-4-5-9-20(19)29-22(25)23-21(26)17-10-12-18(13-11-17)30(27,28)24-14-6-7-16(2)15-24/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSZXFGTUBPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.